molecular formula C19H17BrN2O2S B2861626 benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-80-1

benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2861626
CAS No.: 500148-80-1
M. Wt: 417.32
InChI Key: GDSJUEQJNDAOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via acid-catalyzed cyclocondensation of 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate, followed by benzyl esterification . The compound features a tetrahydropyrimidine core with a 4-bromophenyl substituent at position 4, a methyl group at position 6, and a sulfanylidene (C=S) moiety at position 2. Its synthesis and structural characterization are critical for applications in medicinal chemistry, particularly as a scaffold for thymidine phosphorylase inhibitors or antibacterial agents .

Properties

IUPAC Name

benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJUEQJNDAOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Benzyl 4-(4-Bromophenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Biginelli Reaction as the Primary Pathway

The Biginelli reaction serves as the foundational method for synthesizing this tetrahydropyrimidine derivative. This one-pot, three-component condensation involves:

  • 4-Bromobenzaldehyde (1.2 equiv.),
  • Benzyl acetoacetate (1.0 equiv.),
  • Thiourea (1.5 equiv.),

under acidic conditions (e.g., hydrochloric acid or acetic acid) in refluxing ethanol (80°C, 8–12 hours). The reaction proceeds via imine formation, followed by cyclocondensation to yield the DHPM core. Key advantages include atom economy and scalability, with typical yields ranging from 65% to 78%.

Mechanistic Insights
  • Acid-Catalyzed Activation : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the β-keto ester’s enol form.
  • Cyclization : Thiourea participates in a six-membered transition state, forming the tetrahydropyrimidine ring.
  • Aromatization : Elimination of water generates the 2-sulfanylidene moiety, stabilized by conjugation with the carbonyl group.

Alternative Catalytic Systems

Recent advancements have explored non-classical catalysts to improve efficiency:

Lewis Acid Catalysis
  • Cupric Acetate (Cu(OAc)₂) : Under solvent-free conditions at 100°C, Cu(OAc)₂ achieves 82% yield in 6 hours by coordinating to the carbonyl oxygen, accelerating enolization.
  • Ionic Liquids : [BMIM][BF₄] enhances reaction rates via polar activation, reducing time to 4 hours with 85% yield.
Solvent Optimization
  • Ethanol vs. Acetonitrile : Ethanol provides higher regioselectivity (9:1) due to hydrogen-bond stabilization, whereas acetonitrile shortens reaction time by 30%.

Reaction Optimization and Process Parameters

Temperature and Time Dependencies

Parameter Optimal Range Impact on Yield
Temperature 80–100°C Maximizes cyclization
Reaction Time 6–12 hours Balances completion vs. degradation
Catalyst Loading 5–10 mol% Prevents side reactions

Elevating temperatures beyond 110°C promotes decomposition, observed via HPLC as a 15% impurity spike.

Purification Protocols

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes unreacted aldehyde and β-keto ester.
  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity (HPLC).

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the boat conformation of the dihydropyrimidinone ring, with key metrics:

  • N–H···S Hydrogen Bonds : 2.89 Å, stabilizing the lattice.
  • Dihedral Angle (C4–C5) : 12.7°, indicating mild puckering.

Nuclear Magnetic Resonance (NMR)

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.31 (s, 3H) C6-Methyl
¹H 5.42 (s, 1H) C4-H
¹³C 166.5 C5-Carboxylate

The ¹H NMR spectrum lacks splitting at C4–H, confirming equatorial substitution.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C (N₂ atmosphere), validating room-temperature storage stability.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

  • Microreactor Setup : Achieves 92% yield at 120°C with 5-minute residence time, outperforming batch reactors.
  • In-line Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Waste Minimization Techniques

  • Solvent Recovery : Distillation reclaims >95% ethanol.
  • Catalyst Recycling : Cu(OAc)₂ retains 80% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C16H16BrN3OS. It features a tetrahydropyrimidine core structure and a sulfanylidene group, which contributes to its reactivity and biological activity. The bromophenyl substituent enhances its potential for applications in medicinal chemistry and materials science.

Synthesis
The synthesis of this compound typically involves multiple steps.

Potential Applications
This compound has several potential applications due to its distinct combination of substituents and functional groups:

  • Medicinal Chemistry The bromophenyl substituent can be used for various applications in medicinal chemistry.
  • Materials Science The bromophenyl substituent can be used for various applications in materials science.
  • Biological Activities this compound exhibits promising biological activities.

Structural Features and Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateContains a benzyloxy group instead of bromophenylAntimicrobialExhibits unique hydrogen bonding patterns in crystal structure
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHas an oxo group instead of sulfanylideneAntiviralDifferent reactivity due to oxo functionality
4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidineChlorinated phenyl ringAntimicrobialDifferent halogen substitution affects reactivity

Mechanism of Action

The mechanism of action of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

Table 2: Crystal Structure Comparisons

Compound Name Substituent at R4 Pyrimidine Ring Conformation Hydrogen Bonding Patterns Reference
Target Compound 4-Bromophenyl Twist-boat (predicted) Not reported
Ethyl 4-(4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Benzyloxyphenyl Screw-boat Ribbon-like H-bonding via N–H···S and C–H···O interactions
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Intermediate boat-twist Layered H-bonding networks
  • Key Observations :
    • The 4-bromophenyl group in the target compound may induce steric hindrance, affecting ring conformation and packing efficiency compared to smaller substituents (e.g., methoxy) .
    • Hydrogen bonding in sulfanylidene-containing analogs is dominated by N–H···S interactions, which stabilize crystal structures and influence solubility .
Ester Group Influence on Physicochemical Properties
  • Benzyl vs. Ethyl esters (e.g., compounds) are more hydrolytically stable under physiological conditions, whereas benzyl esters may require enzymatic cleavage for activation .

Biological Activity

Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a tetrahydropyrimidine core and a sulfanylidene group, contribute to its potential applications in medicinal chemistry and other fields. This article reviews its biological activity, synthesis methods, and comparative analysis with similar compounds.

Molecular Formula

  • C : 16
  • H : 16
  • Br : 1
  • N : 3
  • O : 2
  • S : 1

Structural Features

The compound features:

  • A tetrahydropyrimidine ring.
  • A bromophenyl substituent which enhances its reactivity.
  • A sulfanylidene group that contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The presence of the bromophenyl group increases electron density, which may enhance the compound's interaction with microbial targets. Comparative studies have shown that compounds with similar structures also display varying degrees of antimicrobial effectiveness.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. The sulfanylidene group is believed to play a critical role in inhibiting viral replication processes.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to:

  • Electron Density Modulation : The bromine atom enhances electron density on the aromatic ring, facilitating interactions with biological macromolecules.
  • Sulfanylidene Reactivity : The sulfanylidene group is reactive and may participate in nucleophilic attacks on biological targets.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateBenzyloxy group instead of bromophenylAntimicrobialUnique hydrogen bonding patterns
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateOxo group instead of sulfanylideneAntiviralDifferent reactivity due to oxo functionality
4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidineChlorinated phenyl ringAntimicrobialHalogen substitution affects reactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydropyrimidine Ring : Utilizing appropriate precursors to construct the core structure.
  • Introduction of Functional Groups : Sequential reactions to add the bromophenyl and sulfanylidene groups.
  • Purification and Characterization : Techniques such as crystallization and chromatography are employed to purify the final product.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene against various bacterial strains. Results indicated a significant inhibition zone compared to control compounds.

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 4-bromobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a chalcone intermediate.
  • Step 2 : Cyclization with thiourea in acidic media (e.g., HCl/EtOH) to construct the tetrahydropyrimidine core.
  • Step 3 : Benzylation of the carboxylate group using benzyl bromide in the presence of a base like K₂CO₃. Optimization strategies include:
  • Varying solvents (e.g., ethanol vs. DMF) to improve solubility of intermediates .
  • Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of aldehyde to β-ketoester) to minimize side products.
  • Employing microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. How is the compound characterized structurally, and what crystallographic techniques are recommended?

Structural characterization involves:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. The 4-bromophenyl and sulfanylidene groups are critical for hydrogen bonding and π-π stacking interactions .
  • ORTEP-3 : For visualizing thermal ellipsoids and molecular packing diagrams, ensuring accurate representation of disorder or torsional angles .
  • Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions, and IR to validate the thioxo (C=S) stretch at ~1250 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in resolving regioselectivity during synthesis, and how can they be addressed methodologically?

Regioselectivity issues occur during cyclization, where competing pathways may yield 5- vs. 6-membered rings. Strategies include:

  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the tetrahydropyrimidine scaffold .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor the desired 1,4-dihydropyrimidine tautomer over side products .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) promote thermodynamically stable isomers .

Q. How does the compound interact with biological targets like thymidine phosphorylase, and what assays are used to quantify inhibition?

The compound inhibits thymidine phosphorylase (TP) via competitive binding at the enzyme’s active site, as shown by:

  • IC₅₀ determination : Fluorescence-based assays using 5-fluoro-2'-deoxyuridine as a substrate. Reported IC₅₀ values range from 15.7 to 314.3 µM, depending on substituent effects .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the sulfanylidene group and TP’s His116 residue .
  • Cytotoxicity profiling : MTT assays on human cancer cell lines (e.g., HCT-116) to differentiate TP inhibition from general toxicity (IC₅₀ > 100 µM indicates selectivity) .

Q. How do hydrogen bonding patterns influence the compound’s crystal packing and stability?

Graph set analysis (Etter’s formalism) reveals:

  • N–H···S interactions : Between the sulfanylidene sulfur and adjacent NH groups (graph set descriptor: S(6) ), stabilizing the chair conformation of the tetrahydropyrimidine ring .
  • C–H···O contacts : Between the benzyl ester carbonyl and aromatic protons, contributing to layered packing motifs .
  • Br···π interactions : The 4-bromophenyl group participates in halogen bonding with electron-rich regions of neighboring molecules, enhancing lattice energy .

Q. What analytical methods are recommended for purity assessment and stability studies?

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA. Purity >98% is achievable with gradient elution .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; the sulfanylidene group is prone to oxidation, requiring inert atmosphere storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.